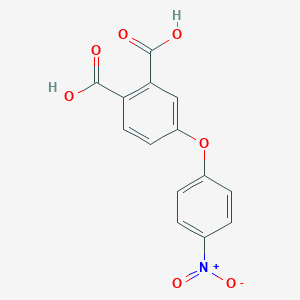
4-(4-Nitrophenoxy)phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenoxy)phthalic acid (NPPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone. In
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenoxy)phthalic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with target molecules. 4-(4-Nitrophenoxy)phthalic acid has been shown to bind to proteins and nucleic acids, and to induce conformational changes in these molecules. This property makes 4-(4-Nitrophenoxy)phthalic acid a useful tool for studying protein-protein interactions, protein-ligand interactions, and nucleic acid structure and function.
Effets Biochimiques Et Physiologiques
4-(4-Nitrophenoxy)phthalic acid has been shown to have a range of biochemical and physiological effects, depending on the target molecule and concentration used. 4-(4-Nitrophenoxy)phthalic acid has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to induce apoptosis in cancer cells. 4-(4-Nitrophenoxy)phthalic acid has also been shown to affect the structure and function of DNA, RNA, and proteins, leading to changes in gene expression and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Nitrophenoxy)phthalic acid in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. 4-(4-Nitrophenoxy)phthalic acid is also relatively stable under a range of conditions, making it a useful tool for long-term studies. However, 4-(4-Nitrophenoxy)phthalic acid can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are many potential future directions for research on 4-(4-Nitrophenoxy)phthalic acid. One area of interest is the development of 4-(4-Nitrophenoxy)phthalic acid-based sensors for detecting biomolecules in complex biological systems. Another area of interest is the use of 4-(4-Nitrophenoxy)phthalic acid as a building block for the synthesis of novel compounds with potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of 4-(4-Nitrophenoxy)phthalic acid and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 4-(4-Nitrophenoxy)phthalic acid involves the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using recrystallization techniques. The yield of 4-(4-Nitrophenoxy)phthalic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Applications De Recherche Scientifique
4-(4-Nitrophenoxy)phthalic acid has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a pH sensor in biological systems, and as a precursor for the synthesis of other compounds. 4-(4-Nitrophenoxy)phthalic acid has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Propriétés
Numéro CAS |
26190-11-4 |
|---|---|
Nom du produit |
4-(4-Nitrophenoxy)phthalic acid |
Formule moléculaire |
C14H9NO7 |
Poids moléculaire |
303.22 g/mol |
Nom IUPAC |
4-(4-nitrophenoxy)phthalic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11-6-5-10(7-12(11)14(18)19)22-9-3-1-8(2-4-9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
USFYQEDSCKKGPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



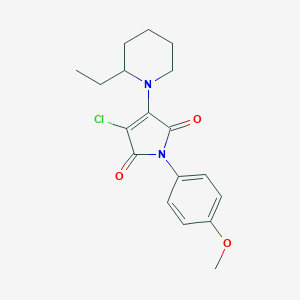
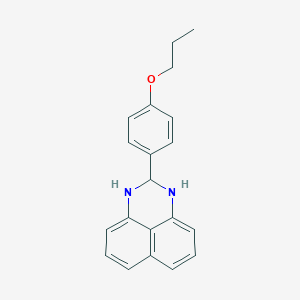
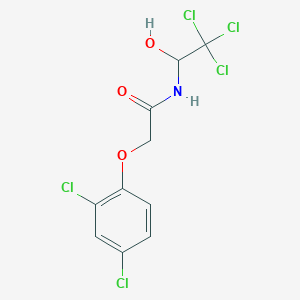
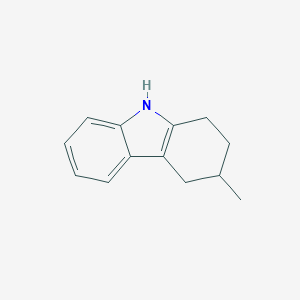
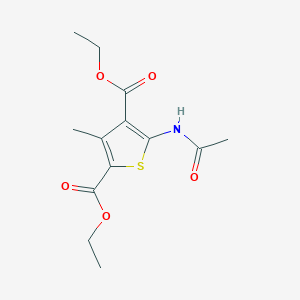
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
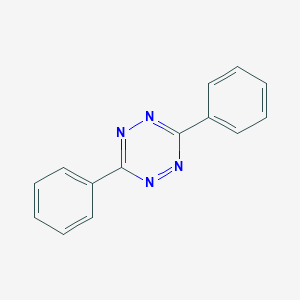
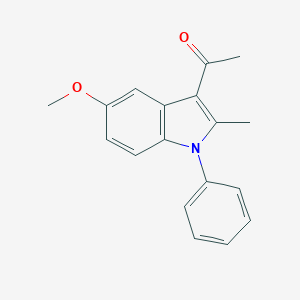

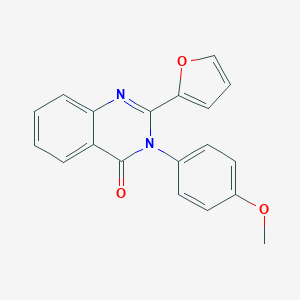
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
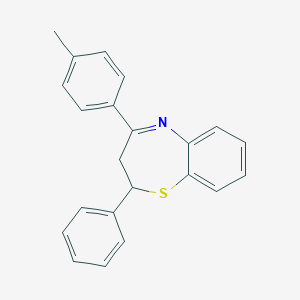
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)